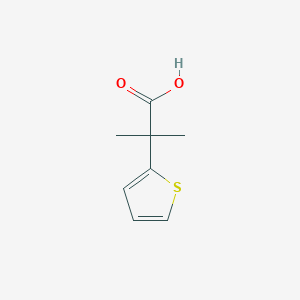

2-Methyl-2-(thiophen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCXYLPNGWZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90953-78-9 | |

| Record name | 2-methyl-2-(thiophen-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2 Thiophen 2 Yl Propanoic Acid

Direct Synthesis Approaches

Direct synthesis focuses on the strategic coupling of precursors that build the final molecular architecture. Key considerations include the method of introducing the thiophene (B33073) ring and the formation of the propanoic acid backbone.

The introduction of the thiophene group is a critical step that can be achieved through several established organometallic methods.

Organolithium Reagents: A primary strategy involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium. This generates 2-thienyllithium (B1198063), a potent nucleophile. This intermediate can then react with an electrophilic precursor of the propanoic acid backbone, such as a 2-bromo-2-methylpropanoate (B8525525) ester. A similar approach has been demonstrated in the preparation of other thiophene derivatives google.com.

Grignard Reagents: An alternative to lithiation is the formation of a Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene (B119243) and magnesium metal. This organometallic reagent can then be coupled with an appropriate electrophile to form the carbon-carbon bond. This method is a cornerstone in the synthesis of various thiophenecarboxylic acids beilstein-journals.org.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Stille couplings, offer another route. For instance, 2-thienylboronic acid could be coupled with a suitable propanoic acid derivative bearing a halide leaving group, catalyzed by a palladium complex. Palladium-catalyzed carbonylation has also been employed to introduce carboxylic acid functionality to thiophene rings beilstein-journals.org.

The construction of the 2-methylpropanoic acid portion can be approached in two primary ways:

Alkylation of a Thiophene Precursor: This strategy begins with a molecule already containing the thiophene ring, such as methyl thiophen-2-ylacetate. The α-carbon of this ester can be deprotonated twice in succession using a strong base like lithium diisopropylamide (LDA) and alkylated with two equivalents of an electrophilic methyl source, such as methyl iodide, to create the quaternary carbon center.

Coupling with a Propanoic Acid Precursor: This approach utilizes a precursor that already contains the dimethylated acid structure. A common method involves the reaction of 2-thienyllithium or 2-thienylmagnesium bromide with a suitable electrophile like ethyl 2-bromo-2-methylpropanoate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This mirrors strategies used for structurally similar 2-methyl-2-phenylpropionic acid derivatives google.comgoogle.com.

The central carbon atom of 2-Methyl-2-(thiophen-2-yl)propanoic acid is a chiral center. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant consideration in advanced synthetic design.

Achieving an excess of one enantiomer over the other requires asymmetric synthesis techniques. A key strategy for creating quaternary stereocenters is the enantioselective protonation of a prochiral enolate. In this scenario, a precursor ester, methyl 2-(thiophen-2-yl)propanoate, could be deprotonated to form a planar enolate. The subsequent addition of a proton source in the presence of a chiral proton donor (a chiral acid or alcohol) can lead to the preferential formation of one enantiomer. This approach has been successfully applied in the synthesis of other complex chiral molecules nih.gov.

The use of chiral auxiliaries is a robust and widely employed method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a temporary, enantiomerically pure group that directs the stereochemical outcome of a reaction. wikipedia.org

Oxazolidinone Auxiliaries: Evans oxazolidinones are a well-known class of chiral auxiliaries. wikipedia.org A synthetic route could involve acylating an Evans auxiliary with thiophen-2-ylacetyl chloride. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation. Sequential deprotonation and reaction with methyl iodide would introduce the two methyl groups, with the chiral auxiliary directing the approach of the electrophile. Finally, the auxiliary can be cleaved hydrolytically to yield the enantiomerically enriched carboxylic acid. nih.govwikipedia.org Sulfur-based analogs, such as thiazolidinethiones, have also emerged as highly effective auxiliaries in similar transformations. scielo.org.mx

Camphorsultam Auxiliaries: Oppolzer's camphorsultam is another effective chiral auxiliary that can be used in a similar manner to direct stereoselective alkylation reactions. wikipedia.org

Below is a table comparing common chiral auxiliaries that could be adapted for this synthesis.

| Chiral Auxiliary | Typical Reaction Application | Expected Stereoselectivity | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | High (often >95% de) | wikipedia.org |

| Camphorsultam | Asymmetric Alkylation, Michael Additions | High (often >95% de) | wikipedia.org |

| Thiazolidinethiones | Asymmetric Aldol Reactions, Michael Additions | Very High (can be >98% de) | scielo.org.mx |

| Pseudoephedrine | Asymmetric Alkylation | High | wikipedia.org |

The efficiency and yield of any synthetic route depend heavily on the optimization of reaction parameters. While specific optimization data for this compound is not extensively published, principles from related syntheses of thiophene derivatives can be applied. researchgate.netresearchgate.net Key parameters for a hypothetical alkylation of methyl thiophen-2-ylacetate would include:

Base and Solvent: The choice of base (e.g., LDA, NaH) and solvent (e.g., THF, diethyl ether) is critical for efficient enolate formation.

Temperature: Deprotonation reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, while the alkylation step may require warming.

Reagent Stoichiometry: The molar ratios of the substrate, base, and alkylating agent must be carefully controlled to ensure complete reaction and prevent over-alkylation or other side products.

Catalyst Concentration: In catalyst-driven reactions, such as palladium-catalyzed couplings, the catalyst loading is a crucial parameter affecting both reaction rate and cost. semanticscholar.org Studies on the synthesis of 2-thiophenecarboxylic acid derivatives show that catalyst concentration significantly impacts product yield. semanticscholar.org

The following table outlines typical parameters that would be subject to optimization for a key synthetic step, based on analogous reactions reported in the literature.

| Parameter | Condition Range | Purpose of Optimization | Potential Outcome | Reference |

| Temperature | -78 °C to 25 °C | Control reaction rate and minimize side products | Improved yield and purity | semanticscholar.org |

| Solvent | THF, Diethyl Ether, DMF | Solubilize reagents and influence reactivity | Enhanced reaction efficiency | researchgate.net |

| Base | LDA, n-BuLi, NaH | Achieve complete and selective deprotonation | Higher conversion to desired product | google.com |

| Reaction Time | 1 to 24 hours | Ensure complete consumption of starting material | Maximization of product yield | researchgate.net |

| Catalyst Loading | 0.1 to 5 mol% | Balance reaction speed with cost-effectiveness | Optimized yield and process economy | semanticscholar.org |

Optimization of Reaction Conditions and Parameters

Catalyst Systems and Reagent Selection

The choice of catalysts and reagents is pivotal in directing the reaction towards high yields and purity. For the carboxylation of thiophene derivatives, various metallic catalysts have proven effective. A method for preparing 2-thiophenecarboxylic acid and its derivatives utilizes a CCl4–CH3OH system in the presence of specific catalysts. semanticscholar.orgresearchgate.net Studies have identified Fe(acac)3, VO(acac)2, and Mo(CO)6 as the most efficient catalysts for this transformation. semanticscholar.orgresearchgate.net The reaction likely proceeds through the formation of 2-oxymethylthiophene, which is then oxidized to the corresponding carboxylic acid. semanticscholar.orgresearchgate.net

Another significant advancement is the direct C-H carboxylation of thiophene derivatives using carbon dioxide (CO2). Silver (Ag) catalysts, in particular, have been reported for this purpose. acs.orgacs.org A catalytic system involving a phosphine (B1218219) ligand and lithium tert-butoxide enables the direct carboxylation of thiophenes under mild conditions. acs.orgacs.org The use of tert-butyl alkoxide is considered critical for the formation of an arylsilver intermediate, which can then react with CO2. acs.orgacs.org

To construct the specific 2-methylpropanoic acid side chain, reagents that can introduce the isobutyrate group are necessary. This can be achieved through methods analogous to the synthesis of other α-arylpropanoic acids. One potential route involves the carbonylation of a corresponding alcohol, 2-(thiophen-2-yl)propan-2-ol, using a catalyst like palladium. Alternatively, a reaction involving a 2-thienyl nucleophile (such as 2-thienyl lithium or a 2-thienyl Grignard reagent) with a suitable electrophile like ethyl 2-bromo-2-methylpropionate, followed by hydrolysis, could yield the target acid.

| Catalyst | Reagent System | Reaction Type | Reference |

|---|---|---|---|

| Fe(acac)3 | CCl4–CH3OH | Oxidative Carboxylation | semanticscholar.orgresearchgate.net |

| VO(acac)2 | CCl4–CH3OH | Oxidative Carboxylation | semanticscholar.orgresearchgate.net |

| Mo(CO)6 | CCl4–CH3OH | Oxidative Carboxylation | semanticscholar.orgresearchgate.net |

| Ag(I) salts | CO2, Phosphine ligand, LiOt-Bu | Direct C-H Carboxylation | acs.orgacs.org |

Solvent Effects and Temperature Control in Reaction Efficacy

Solvent and temperature are critical parameters that significantly influence the rate, yield, and selectivity of synthetic reactions involving thiophene derivatives. researchgate.net In the synthesis of 2-thiophenecarboxylic acid using the CCl4–CH3OH system, the reaction requires elevated temperatures, which vary depending on the catalyst used. For instance, the reaction proceeds at 130 °C with Mo(CO)6, 140 °C with Fe(acac)3, and 175 °C with VO(acac)2. semanticscholar.org

Direct carboxylation of thiophene with CO2 can be performed in a solvent-free medium consisting of carbonate and carboxylate salts. In this system, the reaction temperature plays a crucial role, with thiophene-2-carboxylate (B1233283) being formed at 200 °C and the dicarboxylated product appearing at temperatures above 220 °C. mdpi.com The choice of solvent is also key in other synthetic strategies. For instance, the synthesis of halogenated thiophenes has been successfully achieved in ethanol (B145695), an environmentally benign solvent. nih.gov The ability to perform reactions under solvent-free conditions or in green solvents like deep eutectic solvents represents a significant improvement in the synthesis of thiophene derivatives. nih.govrsc.org

| Reaction Type | Catalyst | Temperature | Solvent/Medium | Reference |

|---|---|---|---|---|

| Oxidative Carboxylation | Mo(CO)6 | 130 °C | CCl4/CH3OH | semanticscholar.org |

| Oxidative Carboxylation | Fe(acac)3 | 140 °C | CCl4/CH3OH | semanticscholar.org |

| Oxidative Carboxylation | VO(acac)2 | 175 °C | CCl4/CH3OH | semanticscholar.org |

| Direct C-H Carboxylation | - | >200 °C | Solvent-free (Carbonate/Carboxylate salt) | mdpi.com |

| Halocyclization | Copper (II) sulfate | Mild conditions | Ethanol | nih.gov |

Synthesis via Functionalization of Thiophene-Based Precursors

An alternative to building the thiophene ring is to start with a thiophene molecule and add the desired functional groups.

Functionalization of Existing Thiophene Rings

The thiophene ring is aromatic and readily undergoes electrophilic aromatic substitution, with a higher reactivity than benzene (B151609). nih.gov The C2 position is the most common site for electrophilic attack. pharmaguideline.com This reactivity allows for the introduction of various functional groups that can serve as a handle for further elaboration into the 2-methyl-2-propanoic acid side chain.

Common functionalization reactions include halogenation, sulfonation, and Friedel-Crafts acylation. For instance, Friedel-Crafts acylation of thiophene with 2-methylpropanoyl chloride would yield 1-(thiophen-2-yl)-2-methylpropan-1-one. This ketone could then be converted to the target carboxylic acid through a series of reactions, such as reduction to the corresponding alcohol followed by carbonylation. Another approach is oxymethylation, where thiophene reacts with formaldehyde (B43269) to introduce a hydroxymethyl group, which can be further oxidized. semanticscholar.orgresearchgate.net

Carboxylation Reactions for Acid Moiety Formation

The direct introduction of a carboxylic acid group onto the thiophene ring is a highly desirable transformation. As mentioned, Ag(I)-catalyzed C-H carboxylation of thiophene derivatives with CO2 provides a direct route to thiophene carboxylic acids under mild conditions. acs.orgacs.org This method is attractive due to its high atom economy and the use of readily available CO2.

Another strategy is base-mediated carboxylation in a solvent-free carbonate and carboxylate medium. mdpi.com This method can cleave the weakly acidic C-H bond of thiophene, allowing for the insertion of CO2. The efficiency of this reaction is influenced by the choice of carboxylate salt, with cesium pivalate (B1233124) being identified as a particularly suitable additive. mdpi.com While these methods typically yield thiophene-2-carboxylic acid, modifications to the starting material or reaction conditions could potentially be developed to install the more complex 2-methylpropanoic acid group, though this would likely involve a multi-step process starting from a suitably substituted thiophene precursor.

Multicomponent Reaction (MCR) Strategies for Thiophene Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules. tandfonline.comnih.gov These reactions are characterized by high atom economy, reduced waste, and simplified procedures, making them powerful tools in organic synthesis. nih.gov

For thiophene synthesis, the Gewald reaction is a well-known MCR that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. nih.govrsc.orgbohrium.com While this reaction does not directly yield the target molecule, the resulting aminothiophene can be a versatile intermediate for further functionalization. The amino group can be removed or transformed, and other substituents can be modified to build the desired 2-methyl-2-propanoic acid side chain. The use of MCRs represents a convergent and efficient strategy for accessing diverse thiophene derivatives that could serve as precursors to the final product. bohrium.com

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of thiophene derivatives to improve their environmental footprint. eurekaselect.comresearchgate.net

One key aspect is the use of environmentally benign solvents. Syntheses of thiophene derivatives have been reported in greener alternatives to traditional organic solvents, such as ethanol, ionic liquids, and deep eutectic solvents. nih.govrsc.org Furthermore, developing solvent-free reaction conditions, as seen in some MCRs and direct carboxylation methods, is a significant step towards greener synthesis. mdpi.comnih.gov

Another principle is the use of metal-free catalytic systems to avoid the toxicity and waste associated with heavy metals. nih.gov Additionally, employing atom-economical reactions like MCRs and direct C-H functionalization minimizes waste by incorporating most of the atoms from the reactants into the final product. nih.govresearchgate.net The use of readily available, inexpensive, and non-toxic reagents, such as elemental sulfur or sodium halides, also contributes to a more sustainable synthetic process. nih.govnih.gov These green methodologies are crucial for developing more efficient and environmentally responsible routes to this compound.

Chemical Reactivity and Transformation of 2 Methyl 2 Thiophen 2 Yl Propanoic Acid

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions. Substitution typically occurs at the C5 position, which is para to the existing substituent at C2 and is the most electronically activated and sterically accessible position. The presence of the 2-methyl-2-propanoic acid group, which is weakly deactivating due to the electron-withdrawing nature of the carboxylic acid, and the steric hindrance it imposes, directs incoming electrophiles primarily to the C5 position.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring of 2-Methyl-2-(thiophen-2-yl)propanoic acid include halogenation and Friedel-Crafts acylation.

Halogenation: Bromination and chlorination of the thiophene ring can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of tetrahydrofuran (B95107) and water. These reactions typically proceed under mild conditions to afford the 5-halo-2-(thiophen-2-yl)propanoic acid derivative. The high reactivity of the thiophene ring often necessitates careful control of reaction conditions to prevent polyhalogenation. iust.ac.ir

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring is a valuable transformation for creating new carbon-carbon bonds. organic-chemistry.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), and employs an acyl chloride or anhydride (B1165640) as the acylating agent. sigmaaldrich.commasterorganicchemistry.com Due to the deactivating effect of the carboxylic acid group, harsher conditions may be required compared to unsubstituted thiophene. The reaction is highly regioselective for the C5 position. acs.org

| Reaction | Reagents and Conditions | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS), Acetic Acid, rt | 5-Bromo-2-(thiophen-2-yl)acetic acid | nih.gov |

| Acylation | Acetic Anhydride, Phosphoric Acid, 80°C | 5-Acetyl-2-acetylthiophene | acs.org |

Carboxylic Acid Functional Group Chemistry and Derivatization

The carboxylic acid moiety in this compound is a versatile functional group that can be converted into a wide array of derivatives, including esters and amides. It can also undergo reduction to the corresponding primary alcohol.

Esterification Reactions and Ester Hydrolysis

Esterification of this compound can be accomplished through several methods. The choice of method often depends on the steric hindrance of the alcohol and the sensitivity of the starting materials.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the ester product. This method is generally effective for primary and secondary alcohols. mdpi.comresearchgate.netjptcp.com

Steglich Esterification: For more sterically hindered alcohols or when milder conditions are required, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Ester hydrolysis, the reverse of esterification, can be readily achieved by treating the ester with aqueous acid or base. Basic hydrolysis (saponification) is often preferred as it is irreversible.

| Method | Reagents and Conditions | Substrate Scope | Reference |

| Fischer-Speier | R-OH, H₂SO₄ (cat.), heat | Primary and secondary alcohols | mdpi.com |

| Steglich | R-OH, DCC, DMAP (cat.), CH₂Cl₂, rt | Wide range of alcohols, including some tertiary alcohols | nih.gov |

Amidation and Advanced Peptide Coupling Methodologies

The formation of an amide bond from this compound and an amine requires the activation of the carboxylic acid. A variety of modern peptide coupling reagents can be employed for this transformation, offering high yields and minimizing side reactions. uni-kiel.de

Commonly used coupling reagents include:

Carbodiimides: EDC, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is widely used to facilitate amide bond formation. nih.govfishersci.co.uk These additives act as activating agents and suppress racemization.

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that often provide rapid reaction times and high yields, even with sterically hindered substrates. fishersci.co.ukpeptide.comcommonorganicchemistry.com These reactions are typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Reduction and Selective Oxidation Reactions

The functional groups of this compound can be selectively reduced or oxidized.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of this transformation, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comdoubtnut.comyoutube.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids and is generally more selective than LiAlH₄, not reducing esters, for example. khanacademy.org

Selective Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides (sulfones). researchgate.net The outcome of the oxidation depends on the oxidant and the reaction conditions. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. Oxidation of the sulfur atom deactivates the thiophene ring towards electrophilic substitution. In some cases, under strongly acidic conditions, oxidation can lead to ring-opened products or the formation of thiophen-2-ones. nih.govacs.org It is important to note that the carboxylic acid group is generally stable to these oxidation conditions.

Reactions Involving the Alpha-Methyl Substituents

The alpha-methyl groups of this compound are generally unreactive towards many reagents. However, under specific conditions, they can participate in certain reactions.

Alpha-Halogenation: While direct halogenation of the alpha-carbon of a carboxylic acid is challenging, the Hell-Volhard-Zelinsky (HVZ) reaction provides a method for the alpha-bromination or -chlorination of carboxylic acids. youtube.com This reaction involves the in situ formation of an acyl halide, which then enolizes, allowing for halogenation at the alpha-position. chemistrysteps.com For this compound, this reaction is not possible as there are no alpha-hydrogens to be substituted. However, if one of the methyl groups were a hydrogen, this reaction would be feasible.

Coupling Reactions for Scaffold Diversification

The thiophene ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized thiophene, such as a bromo- or iodo-substituted derivative, which can be prepared via electrophilic halogenation as described in section 3.1.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For example, a 5-bromo derivative of this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the 5-position of the thiophene ring. mdpi.comresearchgate.netmdpi.comnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov A 5-iodo or 5-bromo derivative of the title compound can be reacted with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties. beilstein-journals.org

| Reaction | Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Thiophene-halide, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl- or heteroaryl-substituted thiophene | nih.gov |

| Sonogashira | Thiophene-halide, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted thiophene | nih.gov |

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov For a molecule like this compound, this reaction would necessitate prior functionalization of the thiophene ring, typically with a halogen atom (e.g., bromine or iodine) at one of the available positions (3, 4, or 5).

While specific studies on the Suzuki-Miyaura coupling of halogenated derivatives of this compound are not prevalent in the cited literature, the reactivity of structurally similar thiophene compounds provides a strong indication of the expected chemical behavior. For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters has been successfully demonstrated. mdpi.com This reaction, catalyzed by Pd(PPh₃)₄ and a base such as K₃PO₄, proceeds to yield the corresponding 4-arylthiophene-2-carbaldehydes in good yields. mdpi.com

Similarly, research on the double Suzuki couplings of 4,5-dibromothiophene-2-carbaldehyde (B1584770) with different arylboronic acids further illustrates the utility of this methodology for functionalizing the thiophene ring. mdpi.com These examples suggest that a bromo-substituted derivative of this compound would readily participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl or vinyl substituents.

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of a model thiophene compound, 4-bromothiophene-2-carbaldehyde, which serves as a proxy for the expected reactivity of a halogenated derivative of this compound.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | Good |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 85-90 | Moderate to Excellent |

Other Metal-Mediated and Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the thiophene moiety of this compound and its derivatives can participate in a variety of other metal-mediated cross-coupling reactions. These methodologies provide diverse pathways for the synthesis of complex thiophene-containing structures.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound would be a suitable substrate for this reaction. Furthermore, the carboxylic acid group itself can be transformed into a reactive acyl chloride. For example, thiophene-2-carbonyl chloride has been shown to react with terminal alkynes in the presence of a palladium catalyst to yield the corresponding ynones in high yield. mdpi.com This suggests that the carboxylic acid of the target compound could be activated and used in acyl Sonogashira couplings. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halo-substituted derivative of this compound could be coupled with various alkenes to introduce alkenyl side chains onto the thiophene ring.

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. nrochemistry.com A halogenated derivative of this compound could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org The Buchwald-Hartwig amination of bromothiophene-carboxylates has been reported, indicating that a bromo-derivative of this compound could be used to synthesize N-aryl or N-alkyl aminothiophene derivatives. researchgate.net

The following table summarizes these alternative cross-coupling methodologies with representative examples on generic or closely related thiophene substrates.

| Reaction Type | Thiophene Substrate (Analog) | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|---|

| Sonogashira Coupling | Thiophene-2-carbonyl chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp)-C(sp²) |

| Heck Reaction | Halogenated Thiophene | Alkene | Palladium Catalyst | C(sp²)-C(sp²) |

| Stille Coupling | Halogenated Thiophene | Organostannane | Palladium Catalyst | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Bromothiophene-carboxylate | Amine | Pd(OAc)₂ / Xantphos | C(sp²)-N |

Derivatives and Analogues of 2 Methyl 2 Thiophen 2 Yl Propanoic Acid

Structural Modifications of the Propanoic Acid Moiety

The carboxylic acid group of 2-Methyl-2-(thiophen-2-yl)propanoic acid is a primary site for structural modification. Standard organic reactions can convert this functional group into a variety of derivatives, including esters and amides, which can alter the compound's physicochemical properties and biological interactions. smolecule.com

Esterification: The reaction of the carboxylic acid with various alcohols yields the corresponding esters. This transformation can be catalyzed by acids or accomplished using coupling agents. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) would produce methyl 2-methyl-2-(thiophen-2-yl)propanoate or ethyl 2-methyl-2-(thiophen-2-yl)propanoate, respectively. Such modifications are common in drug design to enhance properties like membrane permeability.

Amide Formation: Conversion to amides is another key modification. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. mdpi.com This introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and potentially interact with biological targets. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by acylating substituted thiophen-2-amines with nicotinoyl chloride, demonstrating the utility of amide bond formation in creating complex thiophene (B33073) derivatives. mdpi.com

These fundamental transformations of the propanoic acid moiety are crucial first steps in creating diverse libraries of compounds for further investigation.

Substitutions and Functionalization on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. nih.gov The position of substitution can be directed by existing groups on the ring and the reaction conditions employed. Common functionalization strategies include halogenation, nitration, and acylation.

The versatility and stability of the thiophene ring make it a valuable building block for obtaining both oligomers and polymers with tailored properties. researchgate.net The ease of functionalization allows for the fine-tuning of chemical, physical, and optical characteristics. nih.gov

Key Synthetic Reactions for Thiophene Functionalization:

| Reaction Type | Reagents | Outcome | Reference |

| Bromination | Bromine | Introduction of bromine atoms onto the thiophene ring. Can lead to mono- or poly-brominated products. | beilstein-journals.org |

| Carbonylation | Carbon Monoxide (CO), Palladium catalyst | Introduction of a carboxylic acid or ester functionality. | beilstein-journals.org |

| Metalation/Carbonation | n-Butyllithium, then CO2 | Formation of a thienyllithium species followed by quenching with carbon dioxide to yield a carboxylic acid. | beilstein-journals.org |

| Cyclization | α-halogenated reagents | One of the most efficient strategies for synthesizing polysubstituted thiophenes. | nih.gov |

These reactions enable the synthesis of a vast array of substituted thiophenes, which can then be elaborated into more complex derivatives. For example, halogenated 2-thiophenecarboxylic acids are important building blocks for new families of insecticides. beilstein-journals.orgbeilstein-journals.org The presence of different substituents can significantly influence the molecule's electronic properties and biological activity. nih.govontosight.ai

Heterocyclic Ring Fusions and Strategic Incorporations

Fusing or linking the this compound scaffold with other heterocyclic rings is a powerful strategy in medicinal chemistry known as molecular hybridization. This approach aims to combine the pharmacophoric features of different rings to create hybrid molecules with potentially enhanced or novel biological activities. acs.org

The combination of thiophene and thiazole (B1198619) rings has generated significant interest, as both individual heterocycles are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. acs.orgrsc.orgnih.gov The synthesis of these hybrid systems often involves the Hantzsch thiazole synthesis, which consists of a cyclization reaction between an alpha-halocarbonyl compound and a thioamide-containing reactant. nih.gov

Researchers have synthesized various thiophene-thiazole conjugates and evaluated their biological potential. For instance, pyrazolyl–thiazole derivatives of thiophene have been synthesized and shown to possess significant antimicrobial and antioxidant activities. rsc.org Similarly, other studies have explored thiophene-thiazole hybrids for their anticancer potential, with some derivatives showing potent inhibitory effects against specific cancer-related enzymes. acs.org

| Hybrid Compound Type | Synthetic Precursors | Biological Activity Investigated | Key Findings | Reference |

| Pyrazolyl–thiazole derivatives of thiophene | Thiophenyl–pyrazolyl–carbothioamide and 2-bromo-1-phenylethanone | Antimicrobial, Antioxidant | Compounds demonstrated significant inhibition zones against various bacterial and fungal strains. | rsc.org |

| 4-phenyl-2-(pyrazol-1-yl)thiazole hybrids with thiophene | Pyrazole-1-carbothioamides and phenacyl bromide | Anticancer | One derivative exhibited potent inhibitory effect against BRAFV600E kinase. | acs.org |

| Tetrazole-based hybrids with thiazole and thiophene | Tetrazole-based precursors | Antimicrobial | Hybrids showed notable antibacterial and antifungal activity. | researchgate.net |

Beyond thiazole, the thiophene nucleus has been strategically integrated with other important heterocyclic systems like oxazole (B20620) and quinoline (B57606) to create novel chemical entities.

Thiophene-Oxazole Systems: Thiophene-bearing 2-oxazolines have been synthesized through the reaction of a nitrile-bearing thiophene with an amino alcohol. nih.gov These monomers can be polymerized to form poly(2-oxazoline)s, creating functional biomaterials that covalently integrate the thiophene moiety. nih.gov This approach opens avenues for developing materials that combine the properties of both heterocyclic systems.

Thiophene-Quinoline Systems: Quinoline is another privileged scaffold in medicinal chemistry. nih.gov The synthesis of thiophene-substituted quinoline derivatives has been explored for applications in materials science and pharmacology. researchgate.net For example, thieno[2,3-b]quinolines have been synthesized and have shown potent anti-giardial activity. utas.edu.au Additionally, linking thiophene and quinoline moieties via an amide bond has produced compounds evaluated for antimicrobial, anti-inflammatory, and anti-leukemic activity. bohrium.com One such thiophene-quinoline analogue displayed superior antileukemic activity against human monocytic leukemia cell lines. bohrium.com

Synthesis and Exploration of Complex Molecular Architectures

The development of complex molecular architectures from this compound involves multi-step synthetic sequences that combine the strategies of side-chain modification, ring functionalization, and heterocyclic fusion. The goal is to build intricate molecules with highly specific three-dimensional shapes and functionalities designed to interact with biological targets.

An example of building complexity is the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com This was achieved through the base-catalyzed intramolecular cyclization of a more complex precursor, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, which itself was prepared via a palladium-catalyzed cross-coupling reaction. mdpi.com This synthesis demonstrates how the simple thiophene starting material can be incorporated into a multi-ring, highly substituted heterocyclic system.

The synthesis of such complex molecules is driven by the search for novel bioactive compounds. utas.edu.au By systematically building upon the this compound core, chemists can explore vast regions of chemical space, leading to the discovery of lead compounds for various therapeutic areas.

Computational and Theoretical Investigations of 2 Methyl 2 Thiophen 2 Yl Propanoic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecule at an electronic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov For 2-Methyl-2-(thiophen-2-yl)propanoic acid, DFT calculations would provide the precise geometry of its lowest energy state.

Studies on related thiophene (B33073) derivatives demonstrate that DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), accurately predict experimental structures. mdpi.com The calculations would define the planarity of the thiophene ring and the specific spatial orientation of the propanoic acid group relative to it.

Table 1: Predicted Structural Parameters for Thiophene Derivatives from DFT Calculations Note: This table presents typical data for thiophene-based carboxylic acids as found in computational studies to illustrate the type of information generated for this compound.

| Parameter | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C=C (thiophene) | 1.37 - 1.38 |

| C-C (thiophene) | 1.42 - 1.43 |

| C-S (thiophene) | 1.72 - 1.74 |

| C-COOH | 1.50 - 1.52 |

| C=O (carboxyl) | 1.21 - 1.22 |

| C-O (carboxyl) | 1.35 - 1.36 |

| **Bond Angles (°) ** | |

| C-S-C (thiophene) | ~92 |

| S-C-C (thiophene) | ~111 |

| C-C-C (thiophene) | ~112 |

| O=C-O (carboxyl) | ~123 |

| C-C-O (carboxyl) | ~112 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com For thiophene derivatives, DFT calculations are routinely used to determine these orbital energies. mdpi.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the carboxylic acid group and the adjacent quaternary carbon.

Table 2: Illustrative Electronic Properties for Thiophene Derivatives Note: This table contains representative data from computational studies on various thiophene derivatives to exemplify the expected values for this compound.

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Thiophene-carboxamide | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 - 5.5 |

| Thiophene-sulfonamide | -7.0 to -7.5 | -2.4 to -3.0 | 4.0 - 5.0 |

Molecular Electrostatic Potential (MEP) Mapping and Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.netwolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP map indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character and ability to participate in hydrogen bonding. nih.gov The acidic proton of the hydroxyl group would be characterized by a strong positive potential (blue). The sulfur atom in the thiophene ring is also expected to show a region of negative potential, while the ring's hydrogen atoms would be slightly positive. This mapping helps to understand intermolecular interactions and predict reactive sites. mdpi.comyoutube.com

Conformational Analysis and Thermodynamic Stability Studies

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations or rotamers. Conformational analysis aims to identify the stable conformers and determine their relative energies. For this compound, rotation around the single bond connecting the thiophene ring to the propanoic acid group is of primary interest.

Computational methods can perform a systematic scan of the potential energy surface by rotating this bond incrementally and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformations, and energy maxima, which correspond to transition states between conformers. The results provide insight into the molecule's flexibility and the preferred three-dimensional structure.

Once the stable conformers are identified, their thermodynamic properties, such as Gibbs free energy, can be calculated. The conformer with the lowest free energy is the most stable and will be the most populated at equilibrium. The relative populations of different conformers can be determined using the Boltzmann distribution. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Elucidation and Pathway Prediction via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can trace the entire path of a reaction from reactants to products, identifying key intermediates and transition states.

For this compound, computational methods could be used to model various reactions, such as:

Deprotonation: Elucidating the process of losing the acidic proton from the carboxylic acid group.

Esterification: Modeling the reaction pathway with an alcohol to form an ester.

Decarboxylation: Investigating the mechanism and energy barrier for the loss of CO₂ under certain conditions.

These studies involve locating the transition state structure for each step of the reaction and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such computational investigations can provide a detailed, atomistic understanding of reaction mechanisms that is often difficult to obtain through experimental means alone. acs.org For example, modeling the carboxylation of thiophene has provided insights into the reaction's rate-determining steps. researchgate.net

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of 2-Methyl-2-(thiophen-2-yl)propanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infodocbrown.info The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. docbrown.infodocbrown.info The thiophene (B33073) ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1300-1500 cm⁻¹ region. C-H bending vibrations from the methyl groups are also expected in the fingerprint region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar O-H and C=O bonds of the carboxylic acid will be less intense in the Raman spectrum, the non-polar C=C and C-S bonds of the aromatic thiophene ring are expected to produce strong signals, making it a valuable tool for characterizing the heterocyclic moiety.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H stretch (aromatic) | Thiophene | ~3100 | Medium |

| C-H stretch (aliphatic) | Methyl | 2850-3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C stretch | Thiophene | 1300-1500 | Medium-Strong |

| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, primarily in conjugated systems. The principal chromophore in this compound is the thiophene ring. Thiophene itself exhibits strong absorption bands below 250 nm, corresponding to π→π* transitions. The substitution on the thiophene ring is expected to cause a slight bathochromic (red) shift of these absorption maxima.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular weight of this compound is 170.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Key fragmentation pathways would likely involve the loss of the carboxyl group ([M-COOH]⁺) to give a fragment at m/z 125, which would be a prominent peak. Another expected fragmentation is the cleavage of the C-C bond to lose the isopropyl group, or further fragmentation of the thiophene ring. For the related isomer, 2-methyl-2-(thiophen-3-yl)propanoic acid, a [M-H]⁻ adduct is predicted at m/z 169.03287 and a [M+H]⁺ adduct at m/z 171.04743. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a robust technique for separating mixtures and analyzing individual components. For a polar compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.gov A C18 column would be used with a mobile phase typically consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient to ensure good peak shape and retention.

Detection by mass spectrometry, often using electrospray ionization (ESI) in negative ion mode (ESI-), would show the deprotonated molecule [M-H]⁻ at m/z 169. This technique is highly sensitive and specific, making it ideal for quantitative analysis and impurity profiling.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is an advancement of LC-MS that uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster analysis times, better resolution, and increased sensitivity. The principles of separation and detection for this compound would be similar to LC-MS, but with significantly shorter run times. This high-throughput capability is particularly valuable in research and process monitoring where rapid analysis of multiple samples is required. The method would be optimized for the separation of the target compound from any starting materials, by-products, or degradation products.

Chromatographic Separations

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound from reaction mixtures, impurities, and its enantiomeric counterpart. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying it in various samples. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis due to the compound's moderate polarity.

In a typical RP-HPLC method, a C18 stationary phase is used, which provides excellent separation for aromatic carboxylic acids. mdpi.comuni.lu The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. mdpi.comcam.ac.uk Isocratic elution, where the mobile phase composition is constant, is often sufficient for purity analysis, providing a simple and fast method. uni.lu Detection is typically performed using a UV/VIS detector, with the wavelength set to an absorbance maximum for the thiophene ring, often around 225-240 nm. mdpi.combldpharm.com

The validation of such an HPLC method, in accordance with ICH guidelines, would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results for quality control purposes. mdpi.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

This compound possesses a chiral center at the carbon atom bearing the carboxyl and thiophene groups. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual analysis are critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the chiral resolution of carboxylic acids and other pharmaceuticals. uni.luuni.lu

SFC utilizes a mobile phase, typically supercritical carbon dioxide, often mixed with a small percentage of a polar organic co-solvent like methanol or ethanol (B145695). uni.lunist.gov This technique offers several advantages over normal-phase HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and compatibility with mass spectrometry. nist.govnist.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., Chiralpak or Chiralcel series). uni.lu For acidic compounds, additives are sometimes used to improve peak shape, but recent studies have shown successful resolution of various propanoic acids without acidic additives, which simplifies sample processing. uni.lu

The combination of SFC with tandem mass spectrometry (SFC-MS/MS) provides a highly sensitive and selective method for the robust and reliable bioanalysis of chiral compounds. uni.lu

| Parameter | Typical Condition |

|---|---|

| Column | Chiralpak AD-H or Chiralcel OJ-H (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | Isocratic Methanol/CO₂ (e.g., 4-20%) |

| Flow Rate | 2.5 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV and/or Mass Spectrometry (MS) |

| Co-solvent Modifier | Methanol (additive-free) |

X-ray Diffraction Studies for Solid-State Structural Elucidation

While chromatographic techniques provide information on purity and chirality, X-ray diffraction (XRD) of a single crystal is the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique is crucial for confirming the molecular structure, stereochemistry, and understanding intermolecular interactions that govern the crystal packing.

Although the specific crystal structure of this compound is not publicly available as of this writing, an analysis would provide invaluable data. The process involves growing a suitable single crystal of the compound and irradiating it with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

| Parameter | Information Provided |

|---|---|

| Chemical Formula | C₈H₁₀O₂S |

| Formula Weight | 170.23 g/mol |

| Crystal System | To be determined by single-crystal X-ray analysis |

| Space Group | To be determined by single-crystal X-ray analysis |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined by single-crystal X-ray analysis |

| Volume (V) | To be determined by single-crystal X-ray analysis |

| Molecules per Unit Cell (Z) | To be determined by single-crystal X-ray analysis |

| Key Bond Lengths/Angles | Provides confirmation of molecular geometry |

| Hydrogen Bond Geometry | Details intermolecular interactions (e.g., acid dimerization) |

Medicinal Chemistry Scaffold Applications and Future Directions

2-Methyl-2-(thiophen-2-yl)propanoic Acid as a Core Building Block in Drug Discovery

The utility of this compound in drug discovery is rooted in its identity as an aromatic carboxylic acid that serves as a versatile intermediate for developing bioactive molecules. musechem.com The thiophene (B33073) ring is considered a "privileged pharmacophore" in medicinal chemistry, frequently utilized as a bioisosteric replacement for a benzene (B151609) ring, often maintaining or improving biological activity. rsc.org This, combined with the carboxylic acid group, which can participate in crucial polar interactions with biological targets, makes the compound a valuable starting point for creating new drugs.

Design and Synthesis of Novel Pharmacophores

The design of novel pharmacophores often leverages the dual functionality of scaffolds like this compound. The thiophene ring can engage in hydrophobic and π-stacking interactions within a target's binding site, while the carboxylic acid provides a key point for hydrogen bonding and salt bridge formation. Medicinal chemists exploit this structure by using it as a foundation and adding other chemical functionalities to fine-tune the molecule's interaction with specific biological targets.

A common strategy is "scaffold splicing," where the thiophene-containing core is combined with other known active substructures. For example, research into novel fungicides has involved splicing thiophene moieties with nicotinic acid to create new N-(thiophen-2-yl) nicotinamide (B372718) derivatives, demonstrating the principle of combining pharmacophores to generate novel compounds with enhanced activity. mdpi.com

In a closely related example, 2-(thiophen-2-yl)acetic acid, a similar scaffold, was used as a chemical platform to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.govfrontiersin.org This research illustrates how the thiophene-acid core can be systematically modified to create potent and selective inhibitors for a specific enzymatic target.

Strategic Scaffold Diversity and Chemical Library Generation

The this compound scaffold is highly amenable to the generation of chemical libraries for high-throughput screening. Its structure allows for derivatization at multiple points, including the carboxylic acid group (e.g., through amidation or esterification) and the thiophene ring itself.

A prime example of this strategy is demonstrated in the development of mPGES-1 inhibitors based on the related 2-(thiophen-2-yl)acetic acid scaffold. Researchers utilized the Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl groups onto the thiophene ring, thereby creating a library of diverse compounds from a common precursor. nih.govfrontiersin.org This approach allows for a systematic exploration of the structure-activity relationship (SAR), identifying which chemical modifications lead to improved potency and selectivity. The table below details a selection of compounds synthesized using this method, showcasing the chemical diversity achieved.

| Compound ID | Structure | Modification Strategy | Biological Target |

|---|---|---|---|

| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | Suzuki coupling with a boronic acid containing a sulfonamide group. | mPGES-1 |

| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | Suzuki coupling with a different regioisomer of the sulfonamide-containing boronic acid. | mPGES-1 |

| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | Suzuki coupling with a boronic acid containing a phenoxymethyl (B101242) group. | mPGES-1 |

| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | Suzuki coupling with a boronic acid containing a benzyloxy group. | mPGES-1 |

Data sourced from Giordano et al., 2019. nih.govfrontiersin.org

Strategic Incorporation into Precursors for Bioactive Molecules

The value of this compound and its close analogs extends to their use as key intermediates in the synthesis of complex bioactive molecules. The thiophene carboxylic acid moiety can be a crucial starting point in a multi-step synthetic route.

For instance, various halogenated 2-thiophenecarboxylic acid derivatives serve as essential building blocks for a new class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgbeilstein-journals.org In these syntheses, the thiophene acid is first converted to a more reactive species like an acid chloride, which is then used to construct the final, complex triazole product. beilstein-journals.org This demonstrates the industrial utility of such scaffolds as reliable precursors.

In medicinal chemistry, the structural motif of a thiophene ring attached to a propanoic or acetic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs), such as Suprofen and Tiaprofenic acid. nih.govresearchgate.net While these are not direct derivatives of this compound, their structures underscore the therapeutic relevance of this chemical class and highlight the strategic importance of thiophene-based carboxylic acids as precursors for anti-inflammatory agents. musechem.com

Emerging Trends in Thiophene-Based Medicinal Chemistry Design

The thiophene ring is a well-established and increasingly important scaffold in modern medicinal chemistry. Its versatile structural and electronic properties have led to its classification as a privileged structure in drug discovery. nih.gov

Recent trends highlight the broad and expanding therapeutic applications of thiophene-containing compounds. An analysis of FDA-approved drugs from 2013-2023 ranked the thiophene moiety fourth among sulfur-containing drug categories, with numerous approvals. nih.gov Thiophene derivatives have shown significant potential across a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neurodegenerative applications. rsc.orgresearchgate.net The aromaticity and planar nature of the thiophene ring can enhance binding to biological receptors, and its structure allows for functionalization that can improve the selectivity and potency of drug candidates. researchgate.net

Future Research Avenues and Prospects for this compound in Academic Research

The future of this compound in academic research is promising, with several potential avenues for exploration. Building upon its established role as a versatile scaffold, future work could focus on several key areas:

Expansion of Chemical Libraries: The synthesis of more extensive and diverse chemical libraries based on the this compound core could lead to the discovery of inhibitors for new and challenging biological targets.

Novel Therapeutic Targets: While its utility in developing anti-inflammatory and antimicrobial agents is recognized, this scaffold could be explored for activity against other target classes, such as kinases, proteases, or G-protein coupled receptors, which are implicated in a wide array of diseases. musechem.comresearchgate.net

Computational and In Silico Design: The use of computational tools, such as molecular dynamics and high-throughput virtual screening, can guide the rational design of new derivatives. nih.gov These methods can predict binding affinities and help prioritize synthetic efforts, accelerating the discovery of lead compounds.

Development of New Synthetic Methodologies: Research into novel synthetic methods for functionalizing the thiophene ring could unlock new possibilities for creating unique molecular architectures that are not accessible through current techniques. researchgate.net This would further enhance the scaffold's diversity and its potential applications in drug discovery.

The continued exploration of this and related thiophene scaffolds is expected to yield valuable insights and contribute significantly to the development of the next generation of therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.